molecular formula C14H12Br2O2 B425762 [4-(Benzyloxy)-3,5-dibromophenyl]methanol CAS No. 249515-07-9

[4-(Benzyloxy)-3,5-dibromophenyl]methanol

Cat. No.: B425762
CAS No.: 249515-07-9
M. Wt: 372.05g/mol
InChI Key: GONANTFRLMLXER-UHFFFAOYSA-N
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Description

Significance of Aryl Halides in Synthetic Chemistry

Aryl halides are fundamental building blocks in organic synthesis, primarily due to their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Their importance has grown immensely with the development of transition-metal-catalyzed cross-coupling reactions. nih.gov

Among aryl halides, brominated arenes (aryl bromides) offer a perfect balance of reactivity and stability, making them workhorses in synthetic chemistry. They are more reactive than aryl chlorides in the crucial oxidative addition step of many catalytic cycles, yet are typically more stable and less expensive than aryl iodides. This reactivity profile makes them ideal substrates for a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netbldpharm.com

The two bromine atoms on the [4-(Benzyloxy)-3,5-dibromophenyl]methanol scaffold are strategically positioned for selective functionalization. These sites can be sequentially or simultaneously coupled with various partners (boronic acids, alkenes, alkynes, amines, etc.), allowing for the controlled and divergent synthesis of complex biaryl systems and other highly substituted aromatic structures. This capability is invaluable in constructing libraries of compounds for drug discovery and developing advanced materials.

Importance of Benzylic Alcohols as Synthetic Precursors

Benzylic alcohols are a privileged class of compounds in organic synthesis due to the unique reactivity conferred by the adjacent aromatic ring. The proximity of the pi-system of the benzene (B151609) ring stabilizes intermediates, such as benzylic carbocations and radicals, facilitating a range of chemical transformations.

The primary alcohol moiety in this compound is a versatile functional handle. It can be readily:

Oxidized: Mild oxidation can convert the alcohol back to the parent aldehyde, while stronger conditions can yield the corresponding carboxylic acid. This allows for further modifications, such as Wittig reactions or amide couplings.

Substituted: The hydroxyl group can be transformed into a good leaving group (e.g., a tosylate or mesylate) or directly converted to a halide (e.g., a benzyl (B1604629) bromide or chloride). This activates the benzylic position for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups.

Etherified or Esterified: The alcohol can react with alkyl halides or acyl chlorides to form ethers or esters, respectively, providing another avenue for structural elaboration.

This diverse reactivity makes the primary benzylic alcohol a key site for molecular diversification.

Strategic Value of Benzyl Ethers as Protecting Groups and Synthetic Handles

Protecting groups are essential tools in the synthesis of complex molecules, allowing chemists to mask a reactive functional group while transformations are carried out elsewhere in the molecule. The benzyl ether is one of the most common and robust protecting groups for phenols and alcohols. orgsyn.org

In this compound, the benzyl ether serves to protect the phenolic oxygen. This group is stable to a wide range of reaction conditions, including many non-catalytic basic and acidic conditions, as well as many oxidizing and reducing agents. chemicalbook.com Its removal, or deprotection, is typically achieved under mild conditions via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleanly yields the free phenol (B47542) and toluene (B28343) as a byproduct. google.com This orthogonality allows for its selective removal in the presence of other functional groups, a critical aspect of modern synthetic strategy.

Contextualization within Medicinal Chemistry and Natural Product Synthesis (as a motif)

The core structure of this compound, once the benzyl protecting group is removed, is 3,5-dibromo-4-hydroxybenzyl alcohol. This deprotected structure is not merely a synthetic curiosity; it is a motif found in nature. Specifically, 2,6-dibromo-4-(hydroxymethyl)phenol (B3050035) (an isomer, but representing the same structural class) has been identified as a marine-derived natural product. chemicalbook.com Brominated phenols are a well-known class of compounds isolated from marine organisms, often exhibiting interesting biological activities.

Furthermore, the broader p-hydroxybenzyl alcohol scaffold and its derivatives are common in biologically active molecules and natural products. For instance, p-hydroxybenzyl alcohol itself is found in the orchid Gastrodia elata and is the aglycone of the active component gastrodin. nih.govnih.gov Dimeric and trimeric structures derived from p-hydroxybenzyl alcohol have shown more potent biological activities than the monomer itself. nih.gov The introduction of halogen atoms, like bromine, onto such phenolic scaffolds is a common strategy in medicinal chemistry to modulate properties like lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound represents a key synthetic intermediate for accessing both natural products and novel, medicinally-inspired compounds built around the 3,5-dibromo-4-hydroxyphenyl motif.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dibromo-4-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONANTFRLMLXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 4 Benzyloxy 3,5 Dibromophenyl Methanol

Reactions Involving the Benzylic Alcohol Functionality

The primary alcohol group attached to the benzene (B151609) ring is a key site for chemical modification. It can undergo oxidation, form esters and ethers, and be converted into a leaving group for nucleophilic substitution reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The benzylic alcohol of [4-(Benzyloxy)-3,5-dibromophenyl]methanol can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant.

Mild oxidizing agents are used for the partial oxidation to 4-(Benzyloxy)-3,5-dibromobenzaldehyde. Reagents such as Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) in dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), is another common method that proceeds under mild, low-temperature conditions, minimizing over-oxidation.

For the complete oxidation to 4-(Benzyloxy)-3,5-dibromobenzoic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, followed by acidic workup, or the Jones reagent (chromium trioxide in sulfuric acid and acetone) can achieve this conversion. These powerful oxidants ensure the alcohol is fully oxidized to the carboxylic acid oxidation state.

Table 1: Oxidation Reactions of this compound

ProductReagent(s)SolventTypical Conditions
4-(Benzyloxy)-3,5-dibromobenzaldehydePyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Room Temperature
4-(Benzyloxy)-3,5-dibromobenzaldehydeSwern Oxidation (DMSO, (COCl)₂, Et₃N)Dichloromethane (CH₂Cl₂)-78 °C to Room Temperature
4-(Benzyloxy)-3,5-dibromobenzoic acidPotassium Permanganate (KMnO₄)Water/Pyridine (B92270)Reflux, then Acidic Workup
4-(Benzyloxy)-3,5-dibromobenzoic acidJones Reagent (CrO₃, H₂SO₄)Acetone (B3395972)0 °C to Room Temperature

Esterification and Etherification Reactions

The hydroxyl group can readily participate in esterification and etherification reactions. Standard esterification methods, such as the Fischer esterification involving reaction with a carboxylic acid under acidic catalysis, can be employed. More commonly, for a substrate of this nature, conversion to an ester is achieved by reaction with an acyl chloride or a carboxylic anhydride in the presence of a base like pyridine or triethylamine.

Etherification can be accomplished via the Williamson ether synthesis. nih.govacs.org This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the desired ether. Acid-catalyzed etherification is also possible, particularly for forming symmetrical ethers. acs.org

Nucleophilic Substitution Reactions at the Benzylic Carbon

The hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a more reactive functional group. A common strategy is the conversion of the benzylic alcohol to a benzyl (B1604629) halide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting the alcohol into the corresponding benzyl chloride or benzyl bromide, respectively. askfilo.comaskfilo.commasterorganicchemistry.com

Once the halide is installed, the benzylic carbon becomes highly susceptible to attack by a wide range of nucleophiles in Sₙ2-type reactions. This two-step sequence allows for the introduction of various functionalities, including azides, cyanides, thiols, and amines, at the benzylic position.

Reactions at the Brominated Phenyl Ring

The two bromine atoms attached to the phenyl ring are key handles for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bonds of this compound are prime sites for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. acs.orgmasterorganicchemistry.com For this compound, both mono- and di-arylated products can be synthesized by controlling the stoichiometry of the boronic acid coupling partner. nih.govresearchgate.net This allows for the construction of complex biaryl or poly-aryl structures.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. askfilo.comrsc.org This reaction is catalyzed by a palladium complex and requires a base. It offers a direct method for vinylation of the aromatic ring. Given the presence of two bromine atoms, sequential or double Heck couplings can be envisioned to introduce one or two vinyl groups. researchgate.netbeilstein-journals.org

Sonogashira Coupling: This powerful reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.org It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. nasa.govorganic-chemistry.org Research on closely related substrates like 3,5-dibromoheptyloxybenzene demonstrates the feasibility of this transformation. nasa.gov This pathway is crucial for synthesizing arylalkynes, which are important precursors for conjugated polymers and other advanced materials.

Table 2: Cross-Coupling Reactions at the Brominated Phenyl Ring

Reaction TypeCoupling PartnerTypical Catalyst SystemProduct Type
SuzukiArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl-substituted derivative
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, Ligand (e.g., PPh₃), BaseAlkene-substituted derivative
SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)Alkyne-substituted derivative

Directed Metalation for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with a wide range of electrophiles to introduce new substituents with high precision.

In the case of this compound, several outcomes are possible upon treatment with an organolithium base like n-butyllithium. The primary directing groups are the benzyloxy ether and the hydroxymethyl group. However, the presence of bromine atoms introduces a competing pathway: lithium-halogen exchange.

Directed ortho-Metalation: The benzyloxy group is a modest DMG, while the hydroxymethyl group, after deprotonation to the corresponding alkoxide, is a much stronger one. This alkoxide would direct metalation to the C2 and C6 positions. As these positions are already occupied by bromine atoms, DoM at a C-H bond is unlikely to be the primary pathway.

Lithium-Halogen Exchange: The carbon-bromine bonds are susceptible to exchange with organolithium reagents. This process is often very fast, especially at low temperatures, and typically occurs in preference to deprotonation of an aromatic C-H bond.

Given these factors, the most probable reaction pathway upon treating this compound with an equivalent of n-butyllithium would be the initial deprotonation of the hydroxyl group, followed by lithium-bromine exchange at either the C3 or C5 position. The resulting aryllithium intermediate can then be quenched with an electrophile (E+) to yield a new, functionalized product. The choice between DoM and halogen exchange is often influenced by the specific organolithium reagent used, the temperature, and the solvent system.

Table 1: Potential Outcomes of Metalation and Subsequent Electrophilic Quench

Directing GroupProposed PathwayReagentExpected IntermediatePotential Product (after E+ quench)
-CH₂OH (as alkoxide)Lithium-Halogen Exchange1. n-BuLi2. Electrophile (E+)4-(Benzyloxy)-3-bromo-5-lithio-phenylmethanol[4-(Benzyloxy)-3-bromo-5-(E)-phenyl]methanol
-CH₂OH (as alkoxide)Lithium-Halogen Exchange1. t-BuLi2. Electrophile (E+)4-(Benzyloxy)-3-lithio-5-bromo-phenylmethanol[4-(Benzyloxy)-5-bromo-3-(E)-phenyl]methanol

Note: The regioselectivity of the lithium-halogen exchange can be influenced by steric factors and the specific organolithium reagent used.

Transformations of the Benzyl Ether Protecting Group

The benzyl ether is a widely used protecting group for hydroxyl functionalities, particularly phenols, due to its general stability under a variety of reaction conditions. Its removal, or debenzylation, is a critical step in many synthetic sequences. The deprotection can be accomplished through several distinct methods, including catalytic hydrogenation, acid-catalyzed cleavage, and oxidative cleavage.

Catalytic Hydrogenation for Debenzylation

Catalytic hydrogenation is one of the most common and efficient methods for cleaving benzyl ethers. The reaction is typically carried out under a hydrogen atmosphere in the presence of a palladium catalyst, most often supported on carbon (Pd/C). This process is generally clean, high-yielding, and proceeds under neutral conditions.

The reaction involves the hydrogenolysis of the C-O bond of the benzyl ether, liberating the free phenol (B47542), (4-hydroxy-3,5-dibromophenyl)methanol, and generating toluene (B28343) as a stoichiometric byproduct. While this method is highly effective, a potential side reaction for halogenated substrates is hydrodebromination, where one or more of the bromine atoms on the aromatic ring are also replaced by hydrogen. The choice of catalyst and reaction conditions can be optimized to minimize this undesired outcome.

Table 2: Typical Conditions for Catalytic Hydrogenation of Benzyl Ethers

CatalystSolvent(s)Hydrogen SourceTypical Conditions
10% Pd/CMethanol (B129727), Ethanol, Ethyl AcetateH₂ gas (1 atm to 50 psi)Room temperature, 2-16 h
20% Pd(OH)₂/C (Pearlman's Catalyst)Ethanol, TetrahydrofuranH₂ gas or CyclohexeneRoom temperature, 1-12 h
Raney NickelEthanolH₂ gasRoom temperature to 50°C

Note: Pearlman's catalyst is often preferred for substrates prone to hydrodehalogenation. Raney Nickel is more reactive and increases the risk of debromination.

Acid-Catalyzed Cleavage

Benzyl ethers can be cleaved under acidic conditions, a method suitable for substrates that can withstand strong acids. The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon (SN2) or formation of a stable benzyl carbocation (SN1), which is then trapped.

Table 3: Reagents for Acid-Catalyzed Debenzylation

ReagentSolventTypical ConditionsByproducts
Boron Tribromide (BBr₃)Dichloromethane-78°C to room temperatureBenzyl bromide
Boron Trichloride (BCl₃)Dichloromethane-78°C to room temperatureBenzyl chloride
Trimethylsilyl Iodide (TMSI)Acetonitrile, ChloroformRoom temperatureBenzyl iodide, Hexamethyldisiloxane
Hydrobromic Acid (HBr) in Acetic AcidAcetic Acid50°C to refluxBenzyl bromide, Benzyl acetate

Oxidative Cleavage Methods (e.g., DDQ)

While simple benzyl ethers are generally more robust towards oxidation than their electron-rich counterparts like p-methoxybenzyl (PMB) ethers, they can be cleaved oxidatively under specific conditions. The reagent 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is a powerful oxidant capable of effecting this transformation.

The reaction proceeds via a hydride transfer from the benzylic position to DDQ, forming a resonance-stabilized benzylic cation and the reduced hydroquinone (B1673460) form of DDQ. In the presence of water, this intermediate is hydrolyzed to yield the deprotected phenol, (4-hydroxy-3,5-dibromophenyl)methanol, and benzaldehyde (B42025). This method can be advantageous when neutral or acidic conditions are not suitable for the substrate. However, successful cleavage of a non-activated benzyl ether with DDQ may require forcing conditions, such as elevated temperatures or photoirradiation.

Table 4: Conditions for Oxidative Debenzylation with DDQ

OxidantSolvent SystemTypical ConditionsKey Byproduct
DDQDichloromethane/WaterRoom temperature to refluxBenzaldehyde
DDQAcetonitrile/WaterPhotoirradiation (UV light)Benzaldehyde

Derivatives and Analogues Incorporating the 4 Benzyloxy 3,5 Dibromophenyl Moiety

Structurally Related Dibrominated Benzylic Systems

The 4-(benzyloxy)-3,5-dibromophenyl moiety is a key building block for a variety of structurally related dibrominated benzylic systems. The synthesis of these compounds often begins with the commercially available 3,5-dibromo-4-hydroxybenzaldehyde (B181551). This precursor can be readily benzylated to form 4-(benzyloxy)-3,5-dibromobenzaldehyde. Subsequent reduction of the aldehyde group, for instance using sodium borohydride, yields the parent alcohol, [4-(Benzyloxy)-3,5-dibromophenyl]methanol.

Variations on the benzylic substituent are a common theme in the exploration of this chemical space. For example, the benzyl (B1604629) group can itself be substituted, leading to analogues such as 3,5-dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde. This particular derivative introduces a nitro group, which can significantly alter the electronic properties of the molecule and serve as a handle for further chemical transformations.

Another avenue of structural variation involves the nature of the group at the benzylic position. While the primary focus is on the methanol (B129727) derivative, related systems where the benzylic position is part of a larger carbon framework are also of interest. For instance, the synthesis of bis(3,5-dibromo-4-hydroxyphenyl)methane derivatives highlights the potential for creating larger, dimeric structures. Although not a direct benzylic alcohol, the core dibrominated phenyl unit is retained, showcasing the versatility of this building block.

The table below summarizes key characteristics of some structurally related dibrominated benzylic systems.

Compound NameMolecular FormulaKey Synthetic PrecursorNotable Structural Feature
This compoundC₁₄H₁₂Br₂O₂4-(Benzyloxy)-3,5-dibromobenzaldehydeParent benzylic alcohol
4-(Benzyloxy)-3,5-dibromobenzaldehydeC₁₄H₁₀Br₂O₂3,5-Dibromo-4-hydroxybenzaldehydeAldehyde functional group
3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehydeC₁₄H₉Br₂NO₄3,5-Dibromo-4-hydroxybenzaldehydeSubstituted benzyl group
Bis(3,5-dibromo-4-hydroxyphenyl)methaneC₁₃H₈Br₄O₂3,5-Dibromo-4-hydroxybenzaldehydeDimeric structure

Analogues with Modified Alkoxy Groups

Modification of the alkoxy group at the 4-position of the phenyl ring provides another route to a diverse range of analogues. Replacing the benzyloxy group with other alkoxy moieties can influence the compound's solubility, lipophilicity, and biological activity.

A straightforward analogue is 3,5-dibromo-4-ethoxy-benzaldehyde, where a smaller ethyl group replaces the benzyl group. This modification is expected to alter the steric and electronic properties of the molecule. Similarly, the synthesis of 3,5-dialkoxy-4-hydroxycinnamamides, while not direct analogues, demonstrates the feasibility of introducing various alkoxy chains onto a related phenolic core. In these studies, it was observed that the length of the alkoxy group can impact the compound's antioxidant activity.

The synthesis of these analogues typically follows a similar pathway to the benzyloxy derivative, starting with the alkylation of 3,5-dibromo-4-hydroxybenzaldehyde with the corresponding alkyl halide. The resulting alkoxybenzaldehyde can then be reduced to the desired benzylic alcohol.

The following table presents a selection of analogues with modified alkoxy groups.

Compound NameMolecular FormulaAlkoxy GroupKey Synthetic Precursor
[4-Ethoxy-3,5-dibromophenyl]methanolC₉H₁₀Br₂O₂Ethoxy3,5-Dibromo-4-ethoxy-benzaldehyde
3,5-Dibromo-4-ethoxy-benzaldehydeC₉H₈Br₂O₂Ethoxy3,5-Dibromo-4-hydroxybenzaldehyde
[4-Methoxy-3,5-dibromophenyl]methanolC₈H₈Br₂O₂Methoxy3,5-Dibromo-4-methoxybenzaldehyde
3,5-Dibromo-4-methoxybenzaldehydeC₈H₆Br₂O₂Methoxy3,5-Dibromo-4-hydroxybenzaldehyde

Analogues with Varied Halogenation Patterns

The nature and position of the halogen substituents on the phenyl ring are critical to the properties of the molecule. While the primary focus is on the 3,5-dibromo substitution pattern, analogues with different halogens or a different number of halogens are of significant interest for structure-activity relationship studies.

For instance, the synthesis of bis(3,5-dichloro-4-hydroxyphenyl)methane from the reduction of 3,5-dichloro-4-hydroxybenzoic acid provides an example of a related structure with chlorine atoms instead of bromine. This change in halogen from bromine to chlorine is expected to influence the compound's reactivity and potential biological activity due to differences in electronegativity and atomic size.

Furthermore, the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, while having a different core structure, illustrates the exploration of polyhalogenated benzylic alcohols. The presence of multiple fluorine atoms dramatically alters the electronic landscape of the aromatic ring.

The synthesis of these analogues with varied halogenation patterns often requires starting materials with the desired halogen substitution. For example, 3,5-dichloro-4-hydroxybenzaldehyde (B186874) would be the precursor for the corresponding dichloro-benzyloxy derivative.

The table below outlines some analogues with different halogenation patterns.

Compound NameMolecular FormulaHalogenation PatternKey Synthetic Precursor
[4-(Benzyloxy)-3,5-dichlorophenyl]methanolC₁₄H₁₂Cl₂O₂3,5-Dichloro4-(Benzyloxy)-3,5-dichlorobenzaldehyde
Bis(3,5-dichloro-4-hydroxyphenyl)methaneC₁₃H₁₀Cl₄O₂3,3',5,5'-Tetrachloro3,5-Dichloro-4-hydroxybenzoic acid
[4-(Benzyloxy)-3-bromophenyl]methanolC₁₄H₁₃BrO₂3-Bromo4-(Benzyloxy)-3-bromobenzaldehyde
[4-(Benzyloxy)-3-iodophenyl]methanolC₁₄H₁₃IO₂3-Iodo4-(Benzyloxy)-3-iodobenzaldehyde

Incorporation into Complex Polycyclic Systems

The 4-(benzyloxy)-3,5-dibromophenyl moiety can be incorporated into larger, more complex polycyclic systems, leading to molecules with novel properties. The functional groups present on the core scaffold, namely the hydroxyl of the methanol group and the aromatic ring itself, provide handles for further synthetic elaborations.

One approach involves using the dibrominated phenyl ring as a building block in cross-coupling reactions to form biaryl linkages, a common strategy in the synthesis of complex natural products and functional materials. While specific examples directly incorporating the this compound moiety are not abundant in the literature, the principles of such transformations are well-established.

Another strategy involves the condensation of the corresponding aldehyde, 4-(benzyloxy)-3,5-dibromobenzaldehyde, with other molecules to form heterocyclic structures. For example, the reaction of a substituted benzaldehyde (B42025) with an appropriate amine can lead to the formation of Schiff bases, which can then be cyclized to form various nitrogen-containing heterocycles.

The synthesis of bis(hydroxyphenyl)methanes from phenols and formaldehyde (B43269) provides a conceptual basis for how the 4-(benzyloxy)-3,5-dibromophenyl unit could be linked to other aromatic systems to create larger, more complex structures. google.com

Synthetic Utility and Advanced Applications in Complex Molecule Synthesis

Precursor in Natural Product Total Synthesis

The 3,5-dibromo-4-hydroxyphenyl moiety is a hallmark of a large class of marine alkaloids. The use of [4-(Benzyloxy)-3,5-dibromophenyl]methanol provides chemists with a ready-made, protected version of this core structure, streamlining the synthesis of these intricate molecules.

Bromotyrosine alkaloids, isolated from marine sponges, are renowned for their structural complexity and significant biological activities. nih.gov The benzyloxy-dibromo-phenyl framework is central to their construction. For instance, the total synthesis of psammaplysene A, a notable bromotyrosine-derived alkaloid, utilizes a closely related precursor. researchgate.net The synthesis begins with the bromination of p-hydroxybenzaldehyde to yield 3,5-dibromo-4-hydroxybenzaldehyde (B181551), which is then protected to form a structure analogous to the aldehyde form of this compound. This aldehyde is a critical piece for building the molecule's backbone. researchgate.net

This aldehyde fragment undergoes a Knoevenagel condensation with malonic acid to form an α,β-unsaturated carboxylic acid. researchgate.net This acid fragment is then coupled with an amine-containing fragment, also derived from tyrosine, to complete the final structure of the natural product. researchgate.net The synthesis of other complex bromotyrosines, such as those related to psammaplysene D and clavatadine C, also relies on similar dibrominated phenolic precursors, highlighting the importance of this structural unit in accessing this class of marine natural products. nih.govnih.gov

Table 1: Key Reaction in Psammaplysene A Synthesis

Reaction Type Starting Material Reagents Product Yield Reference
Knoevenagel Condensation3,5-Dibromo-4-(benzyloxy)benzaldehydeMalonic acid, Piperidine (B6355638), Triethylamine (TEA)(E)-3-(4-(Benzyloxy)-3,5-dibromophenyl)acrylic acid80% researchgate.net

The utility of this compound is predominantly showcased in the synthesis of bromotyrosine alkaloids, which are a significant class of marine-derived natural products. nih.govnih.gov Sponges of the order Verongiida are particularly known for producing a vast array of these structurally diverse brominated tyrosine metabolites. nih.gov While this building block is theoretically applicable to other complex structures, its primary and most documented role in the synthesis of marine natural products is as a key precursor for the dibromotyrosine-derived family of compounds, including monomeric molecules and more complex dimeric structures like fistularin-3. nih.gov

Building Block for Heterocyclic Systems

The functional groups on this compound allow for its conversion into various heterocyclic frameworks, which are core structures in many pharmaceutically active compounds. The alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, which then participate in cyclization reactions.

Pyrazole (B372694) rings can be synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govchim.it The aldehyde derived from this compound is an excellent starting point for creating the necessary 1,3-dicarbonyl precursor. For example, a Claisen-Schmidt condensation between the [4-(Benzyloxy)-3,5-dibromophenyl]aldehyde and an appropriate ketone would yield an α,β-unsaturated ketone (a chalcone). Subsequent reaction of this chalcone (B49325) with hydrazine hydrate (B1144303) would lead to the formation of a pyrazoline, which can then be oxidized to the corresponding 3,5-disubstituted pyrazole bearing the dibromo-benzyloxy-phenyl moiety. This general strategy provides a reliable route to novel pyrazole derivatives. nih.gov

The 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings are common motifs in medicinal chemistry. nih.govnih.gov A standard method for their synthesis involves the cyclization of an acid hydrazide. nih.gov this compound can be oxidized to the corresponding carboxylic acid, [4-(Benzyloxy)-3,5-dibromophenyl]carboxylic acid. This acid can then be reacted with hydrazine hydrate to form the key intermediate, [4-(Benzyloxy)-3,5-dibromophenyl]carbohydrazide.

To form the oxadiazole ring, this hydrazide can be treated with a dehydrating agent like phosphorus pentoxide or refluxed with formic acid to yield the 2-(4-(benzyloxy)-3,5-dibromophenyl)-1,3,4-oxadiazole. nih.gov For the thiadiazole ring, the hydrazide is typically reacted with phosphorus pentasulfide. nih.gov This sequence provides a direct pathway to these important five-membered heterocyclic systems.

Table 2: Representative Synthesis of a 1,3,4-Oxadiazole Framework

Step Starting Material Reagents Intermediate/Product Reference
1. OxidationThis compounde.g., PCC, DMP[4-(Benzyloxy)-3,5-dibromophenyl]carboxylic acid(General)
2. Hydrazide Formation[4-(Benzyloxy)-3,5-dibromophenyl]carboxylic acidHydrazine Hydrate (N₂H₄·H₂O)[4-(Benzyloxy)-3,5-dibromophenyl]carbohydrazide nih.gov
3. Cyclization[4-(Benzyloxy)-3,5-dibromophenyl]carbohydrazidePhosphorus Pentoxide (P₂O₅)2-(4-(Benzyloxy)-3,5-dibromophenyl)-1,3,4-oxadiazole nih.gov

Quinolinone and its fused-ring derivatives, such as pyrimido[4,5-b]quinolines, are privileged structures in drug discovery. nih.gov One-pot, multi-component reactions are an efficient method for their synthesis. The aldehyde, [4-(Benzyloxy)-3,5-dibromophenyl]aldehyde, is a suitable substrate for such reactions. For example, in a reaction catalyzed by a base like DABCO, the aldehyde can be condensed with dimedone and 6-amino-1,3-dimethyluracil. nih.gov This process would construct a highly substituted pyrimido[4,5-b]quinoline system, where one of the rings is functionalized with the [4-(Benzyloxy)-3,5-dibromophenyl] group, demonstrating the utility of this building block in creating complex, fused heterocyclic systems. nih.gov

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The structural features of this compound, namely the protected phenol (B47542) and the reactive hydroxymethyl group, make it a valuable starting material for the synthesis of various pharmacologically relevant scaffolds. The presence of bromine atoms also offers sites for further functionalization, potentially influencing the biological activity of the resulting molecules.

Chalcone Analogs

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. They are precursors in the biosynthesis of flavonoids and are known for a wide range of biological activities. nih.gov The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, which involves the reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) in the presence of a base. nih.govnih.govresearchgate.net

While direct synthesis of chalcone analogs from this compound would first require its oxidation to the corresponding aldehyde, [4-(benzyloxy)-3,5-dibromophenyl]benzaldehyde, the general methodology is well-established using the non-brominated analog, 4-(benzyloxy)benzaldehyde (B125253). univ-ovidius.roresearchgate.net In these syntheses, 4-(benzyloxy)benzaldehyde is condensed with various acetophenones or heteroaryl methyl ketones to produce a diverse range of chalcone analogs. univ-ovidius.roresearchgate.net The reaction is typically catalyzed by an alkali such as sodium hydroxide (B78521) in an alcoholic solvent at room temperature, or by using a base like piperidine with heating. univ-ovidius.roresearchgate.net It is plausible that a similar synthetic strategy could be employed with [4-(benzyloxy)-3,5-dibromophenyl]benzaldehyde to generate novel, halogenated chalcone analogs for pharmacological screening.

Table 1: Examples of Reagents and Conditions for the Synthesis of Chalcone Analogs from 4-(Benzyloxy)benzaldehyde

Acetophenone/Ketone ReagentCatalystSolventConditionsReference
1-(Furan-2-yl)ethanone10% aq. NaOH96% EthanolRoom Temperature, 1h univ-ovidius.ro
1-(5-Bromothiophen-2-yl)ethanone10% aq. NaOH96% EthanolRoom Temperature, 1h univ-ovidius.ro
1-(1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone10% aq. NaOH96% EthanolRoom Temperature, 1h univ-ovidius.ro
1-(5-Bromobenzofuran-2-yl)ethanonePiperidineMethanol (B129727)Reflux, 6h univ-ovidius.ro
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanonePiperidineMethanolReflux, 6h univ-ovidius.ro
Substituted Acetophenones40% NaOHEthanol10°C to Room Temp. nih.govnih.gov
p-Chloro AcetophenoneNaOHRectified Spirit20-25°C, 4-5h researchgate.net
p-Bromo AcetophenoneNaOHRectified Spirit20-25°C, 4-5h researchgate.net

This table is illustrative of the general synthetic methods for chalcones from the non-brominated analog and does not represent direct synthesis from this compound.

Intermediates for Potential Enzyme Inhibitors

The diverse pharmacological activities attributed to chalcones and other derivatives originating from substituted benzyl (B1604629) alcohols suggest their potential as intermediates for enzyme inhibitors. nih.gov For instance, chalcone derivatives have been designed and synthesized as potential inhibitors of the ferredoxin-ferredoxin-NADP+ reductase interaction in Plasmodium falciparum, highlighting their relevance in targeting specific enzymatic pathways. nih.gov

Furthermore, structurally related benzyloxy-containing compounds have been utilized in the synthesis of scaffolds with potential enzyme inhibitory activity. For example, 4-(benzyloxy)benzohydrazide, which can be derived from a related benzyloxy benzoate, serves as a key intermediate in the synthesis of azetidinone derivatives. nih.gov These derivatives have been investigated for their anti-tubercular activity, which is often linked to the inhibition of essential mycobacterial enzymes. nih.gov This suggests that this compound could serve as a precursor to similarly functionalized intermediates for the development of novel enzyme inhibitors. The introduction of the dibromo-substituents on the phenyl ring could be explored for its effect on inhibitory potency and selectivity.

Application in Advanced Organic Synthesis Methodologies

The reactivity of the benzyl alcohol moiety in this compound allows for its application in advanced organic synthesis methodologies, including enantioselective transformations and reactions accelerated by non-conventional energy sources.

Enantioselective Synthesis (e.g., chiral fluorenols from related benzyl alcohols)

While specific enantioselective reactions involving this compound are not extensively reported, its structure as a secondary benzyl alcohol makes it a potential substrate for established enantioselective transformations. A notable example is the enantioconvergent synthesis of chiral fluorenols from racemic secondary benzyl alcohols. This methodology, which utilizes a cooperative catalysis system involving palladium(II) and a chiral norbornene, allows for the conversion of a racemic mixture of a benzyl alcohol into a single enantiomer of a more complex chiral product.

This transformation is redox-neutral and proceeds through the initial oxidation of the racemic benzyl alcohol to an achiral ketone, followed by an asymmetric intramolecular C-H arylation to construct the chiral fluorenol framework. This method has been shown to be compatible with a wide range of functional groups on both the benzyl alcohol and the aryl halide coupling partner, consistently yielding high enantioselectivities. Given that this compound is a racemic secondary benzyl alcohol, it represents a plausible candidate for such enantioconvergent transformations, which could lead to the synthesis of novel, enantioenriched polycyclic compounds.

Microwave-Assisted and Ultrasound-Assisted Synthesis

Modern synthetic techniques such as microwave (MW) irradiation and ultrasound-assisted synthesis offer significant advantages over conventional heating methods, including shorter reaction times, higher yields, and often milder reaction conditions. These "green chemistry" tools have been applied to reactions involving structurally related benzyloxy compounds.

Ultrasound irradiation has been successfully employed in the synthesis of a series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives, which are investigated as anti-tubercular agents. nih.gov The synthesis involves the initial preparation of 4-(benzyloxy)benzohydrazide, followed by condensation and a Staudinger cycloaddition, with sonication being used to facilitate key steps. nih.gov This demonstrates the utility of ultrasound in promoting reactions with benzyloxy-containing scaffolds.

Microwave-assisted synthesis has also been widely adopted for the rapid and efficient construction of various heterocyclic systems. nih.govarkat-usa.orgnanobioletters.comresearchgate.netsemanticscholar.org For instance, the one-pot, multi-component synthesis of 4H-pyrano[2,3-c]pyrazoles and the synthesis of 1,4-benzodiazepine (B1214927) derivatives have been effectively carried out under microwave irradiation, significantly reducing reaction times compared to conventional heating. nih.govarkat-usa.orgnanobioletters.com Although direct application to this compound is not documented, its core structure is amenable to functionalization and cyclization reactions that are commonly accelerated by microwave energy. The use of these advanced synthetic methodologies could facilitate the efficient diversification of the this compound scaffold for various applications.

Advanced Spectroscopic and Structural Characterization Methods for Compounds Containing the 4 Benzyloxy 3,5 Dibromophenyl Moiety

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) for Benzylic and Aromatic Protons

Proton NMR (¹H NMR) provides information on the chemical environment, number, and connectivity of protons in a molecule. For [4-(Benzyloxy)-3,5-dibromophenyl]methanol, distinct signals are expected for the aromatic protons of both phenyl rings, the benzylic methylene (B1212753) protons of the ether linkage, the hydroxymethyl protons, and the hydroxyl proton.

Aromatic Protons: The 3,5-dibromophenyl ring contains two equivalent aromatic protons. Due to the symmetrical substitution pattern, these protons appear as a singlet in the aromatic region. The five protons of the benzyl (B1604629) group's phenyl ring typically exhibit complex multiplet patterns due to spin-spin coupling. rsc.org

Benzylic and Hydroxymethyl Protons: The two protons of the benzyloxy methylene group (-O-CH₂-Ph) are chemically equivalent and appear as a singlet. Similarly, the two protons of the hydroxymethyl group (-CH₂-OH) also give rise to a singlet. The hydroxyl proton (-OH) signal can be a broad or sharp singlet, and its chemical shift is often dependent on solvent, concentration, and temperature. rsc.org

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Dibromophenyl ring)~7.5 - 7.7Singlet (s)2H
Aromatic (Benzyl ring)~7.3 - 7.5Multiplet (m)5H
Benzyloxy (-O-CH₂ -Ph)~5.1Singlet (s)2H
Hydroxymethyl (-CH₂ -OH)~4.6Singlet (s)2H
Hydroxyl (-CH₂-OH )VariableSinglet (s, broad)1H

Carbon NMR (¹³C NMR) for Aromatic and Aliphatic Carbons

Carbon-13 NMR (¹³C NMR) provides a map of the carbon skeleton of a molecule. youtube.com In a typical broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak.

Aromatic Carbons: The molecule contains several distinct aromatic carbon signals. The symmetry of the 3,5-dibromophenyl ring results in fewer signals than the total number of carbons. The carbon atoms bonded to bromine (C-Br) are typically shifted to a lower field (downfield) compared to unsubstituted carbons, while the carbon attached to the oxygen of the benzyloxy group (C-O) appears at a significantly downfield position. chemicalbook.comchemicalbook.com The carbons of the benzyl group's phenyl ring will also show distinct signals.

Aliphatic Carbons: Two aliphatic carbon signals are expected: one for the benzyloxy methylene carbon (-O-CH₂-Ph) and one for the hydroxymethyl carbon (-CH₂-OH). These appear in the upfield region of the spectrum compared to the aromatic carbons. youtube.com

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)Description
Aromatic C-O (Dibromophenyl)~153 - 155Quaternary carbon attached to the benzyloxy group
Aromatic C-CH₂OH (Dibromophenyl)~138 - 140Quaternary carbon attached to the hydroxymethyl group
Aromatic CH (Dibromophenyl)~132 - 134Aromatic methine carbons
Aromatic C-ipso (Benzyl)~136 - 137Quaternary carbon of the benzyl ring
Aromatic CH (Benzyl)~127 - 129Aromatic methine carbons of the benzyl ring
Aromatic C-Br (Dibromophenyl)~115 - 117Quaternary carbons attached to bromine
Aliphatic -O-C H₂-Ph~74 - 76Benzyloxy methylene carbon
Aliphatic -C H₂-OH~64 - 66Hydroxymethyl carbon

Advanced NMR Techniques (e.g., 2D NMR for Connectivity)

While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity of the molecular structure. wikipedia.orgmnstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). youtube.com For this compound, COSY would show correlations among the protons on the benzyl group's phenyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). youtube.com It is invaluable for definitively linking the proton signals of the benzyloxy and hydroxymethyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). youtube.com HMBC is critical for piecing together the molecular fragments. For instance, it would show a correlation from the benzyloxy methylene protons (-O-CH₂-Ph) to the C-O carbon of the dibromophenyl ring and the ipso-carbon of the benzyl ring, confirming the ether linkage. It would also connect the hydroxymethyl protons (-CH₂-OH) to the C-CH₂OH carbon of the dibromophenyl ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

Characterization of Hydroxyl and Ether Functional Groups

Hydroxyl Group (O-H): The O-H stretching vibration of the alcohol functional group is one of the most characteristic signals in an IR spectrum. It typically appears as a strong, broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening caused by intermolecular hydrogen bonding. rsc.org The C-O stretching vibration for the alcohol appears in the fingerprint region, typically between 1000-1260 cm⁻¹.

Ether Linkage (C-O-C): The aryl-alkyl ether linkage in the benzyloxy group gives rise to characteristic C-O stretching bands. The asymmetric C-O-C stretching vibration is usually observed as a strong band around 1200-1275 cm⁻¹, while the symmetric stretch appears at a lower frequency, around 1020-1075 cm⁻¹. rsc.orgrsc.org

Analysis of Aromatic Ring Vibrations

Both benzene (B151609) rings in the molecule exhibit several characteristic vibrational bands in both IR and Raman spectra.

Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of medium to weak bands in the 1450-1600 cm⁻¹ region. rsc.org

Out-of-Plane Bending (C-H): The substitution pattern on the benzene rings can be inferred from the strong out-of-plane C-H bending vibrations that appear between 675 and 900 cm⁻¹.

Carbon-Bromine (C-Br) Stretching: The C-Br stretching vibration is expected to appear as a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides the precision necessary to determine the elemental composition of a molecule with a high degree of confidence. By measuring the mass of an ion to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₁₄H₁₂Br₂O₂), HRMS can confirm its elemental composition by comparing the experimentally measured mass with the theoretically calculated exact mass. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern for the molecular ion peak, which further aids in its identification.

Table 1: Theoretical HRMS Data for this compound

Ion SpeciesIsotopic CompositionCalculated m/z
[M]⁺C₁₄H₁₂⁷⁹Br₂O₂385.9253
[M+2]⁺C₁₄H₁₂⁷⁹Br⁸¹BrO₂387.9233
[M+4]⁺C₁₄H₁₂⁸¹Br₂O₂389.9212
[M+H]⁺C₁₄H₁₃⁷⁹Br₂O₂386.9331
[M+Na]⁺C₁₄H₁₂⁷⁹Br₂NaO₂408.9072

Fragmentation Patterns for Structural Elucidation

In addition to determining the molecular formula, mass spectrometry can be used to deduce the structure of a molecule by analyzing its fragmentation pattern. Upon ionization, the molecular ion can undergo cleavage, leading to the formation of smaller fragment ions. The masses of these fragments provide clues about the molecule's connectivity. For this compound, several key fragmentation pathways can be anticipated based on the functional groups present.

Aromatic compounds generally show strong molecular ion peaks due to their stability. libretexts.org The presence of a benzyl ether linkage suggests a primary fragmentation through the cleavage of the C-O bond, leading to the formation of a stable benzyl cation or a substituted phenyl radical. The benzylic alcohol moiety can undergo alpha-cleavage, resulting in the loss of a hydrogen atom or the hydroxymethyl group. cdnsciencepub.comstackexchange.comresearchgate.netyoutube.com The presence of bromine atoms will also influence the fragmentation and will be evident in the isotopic patterns of the fragment ions. libretexts.org

Table 2: Plausible Mass Spectrometric Fragmentation of this compound

Proposed Fragment Ionm/z (for ⁷⁹Br)Origin
[C₁₄H₁₂Br₂O₂]⁺386Molecular Ion
[C₇H₇]⁺91Cleavage of the benzyl-oxygen bond
[C₇H₅Br₂O₂]⁺295Loss of the benzyl group
[C₁₃H₁₁Br₂O]⁺357Loss of the hydroxymethyl radical
[C₇H₆Br₂O]⁺280Loss of the benzyloxy group

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, to illustrate the type of information that can be obtained from such an analysis, the crystallographic data for a related compound containing a benzyloxy moiety, (4S,5R,1'S)-5-benzyloxy-N-(1',-phenylethyl)-4-(2'' thienyl)-tetrahydro-1,3-oxazin-2-one, is presented below. This data showcases the parameters that would be determined for this compound if a suitable crystal were analyzed.

Table 3: Illustrative Crystal Data for a Related Benzyloxy-Containing Compound

ParameterValue
Chemical FormulaC₂₃H₂₃NO₃S
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)20.845(4)
b (Å)6.760(1)
c (Å)17.903(3)
β (°)104.38(2)
Volume (ų)2029.5
Z4

Data obtained for (4S,5R,1'S)-5-benzyloxy-N-(1',-phenylethyl)-4-(2'' thienyl)-tetrahydro-1,3-oxazin-2-one.

Theoretical and Computational Investigations of 4 Benzyloxy 3,5 Dibromophenyl Methanol and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov Methods like B3LYP are frequently employed with basis sets such as 6-31G+(d,p) or 6-311G(d,p) to perform these calculations. dergipark.org.trnih.gov Such studies provide a wealth of information about the molecule's geometry, electronic landscape, and vibrational modes.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For [4-(Benzyloxy)-3,5-dibromophenyl]methanol, this would involve calculating the most stable three-dimensional structure. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

In a related compound, [3,5-Bis(benzyloxy)phenyl]methanol, X-ray diffraction revealed that the dihedral angles between the central benzene (B151609) ring and the two peripheral phenyl rings are significant, at 84.40 (16)° and 75.12 (15)°. nih.gov A similar perpendicular orientation would be expected between the central dibromophenyl ring and the benzyl (B1604629) group's phenyl ring in this compound due to steric hindrance. The O-CH2 bonds are often found to lie within the plane of the central phenyl ring. nih.gov DFT calculations would refine these structural parameters, providing a theoretical model of the molecule's conformation.

Table 1: Illustrative Optimized Geometrical Parameters (Based on Analogous Compounds) This table demonstrates the type of data obtained from geometry optimization calculations. The values are representative and not specific to this compound.

ParameterDescriptionTypical Value Range
C-C (aromatic)Bond length in phenyl rings1.38 - 1.40 Å
C-OBond length of the ether linkage1.36 - 1.43 Å
C-BrBond length of the bromo-substituent1.85 - 1.95 Å
C-C-C (aromatic)Bond angle within phenyl rings~120°
C-O-CBond angle of the ether linkage115 - 120°

The electronic properties of a molecule are critical for understanding its reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability, chemical reactivity, and polarizability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates electron-rich areas (negative potential) susceptible to electrophilic attack, and blue indicates electron-poor areas (positive potential) susceptible to nucleophilic attack. nih.gov For this compound, the oxygen atoms of the ether and hydroxyl groups would be expected to be electron-rich (red), while the hydroxyl proton and aromatic protons would be electron-poor (blue).

Table 2: Illustrative Frontier Orbital Data (Based on General DFT Studies) This table shows representative data derived from a HOMO-LUMO analysis.

ParameterSymbolSignificance
HOMO EnergyEHOMOCorrelates with ionization potential; indicates electron-donating ability. nih.gov
LUMO EnergyELUMOCorrelates with electron affinity; indicates electron-accepting ability. nih.gov
Energy GapΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. nih.gov

Theoretical vibrational frequency analysis is performed to understand the different vibrational modes of a molecule. The calculated frequencies and intensities for infrared (IR) and Raman spectra are compared with experimental data to provide a detailed assignment of the observed spectral bands. researchgate.net DFT calculations can predict the vibrational frequencies corresponding to specific functional groups, such as the O-H stretch of the alcohol, C-H stretches of the aromatic rings, C-O stretches of the ether and alcohol groups, and the C-Br stretches. researchgate.netscirp.org For instance, in substituted benzenes, C-H stretching vibrations typically appear in the 3120-3000 cm⁻¹ range, while C-C stretching modes are found between 1400-1650 cm⁻¹. researchgate.net Vibrations for a benzyloxy group are often attributed to bands in the 745-730 cm⁻¹ and 700-695 cm⁻¹ regions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule by examining charge transfer, hyperconjugative interactions, and delocalization of electron density. dergipark.org.trnih.gov This method quantifies the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E2) associated with these interactions indicates the strength of the delocalization.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. By calculating the energy of the molecule as a function of specific dihedral angles, a potential energy surface (PES) can be generated. scirp.org This surface maps the energy landscape of the molecule, identifying low-energy conformers (stable states) and the energy barriers for rotation between them. For this compound, key rotations would be around the C-O bonds of the ether linkage and the C-C bond connecting the hydroxymethyl group to the phenyl ring. This analysis helps to understand the molecule's flexibility and its preferred shapes in different environments.

Reactivity Studies and Reaction Mechanism Elucidation (e.g., Transition States)

Computational methods are invaluable for studying chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. nih.gov For derivatives of this compound, such as the corresponding benzyl chloride, theoretical studies can model reactions like solvolysis. By calculating the energy profile along a reaction coordinate, chemists can identify the transition state structure—the highest energy point along the reaction path. The changes in product selectivity with different substituents can be explained by the Hammond effect on the position of the transition state. nih.gov These studies provide a molecular-level understanding of reaction kinetics and selectivity.

Conclusion and Future Research Directions

Summary of Current Understanding and Synthetic Utility

[4-(Benzyloxy)-3,5-dibromophenyl]methanol has established itself as a valuable and versatile building block in organic synthesis. Its synthetic utility stems from the presence of multiple, orthogonally reactive functional groups. The benzylic alcohol can be readily oxidized to an aldehyde or converted into ethers and esters. The two bromine atoms serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.orged.ac.uknih.govyoutube.comlibretexts.orgorganic-chemistry.orgyoutube.comrsc.org This multi-faceted reactivity allows for the stepwise and controlled introduction of diverse structural motifs, making it an ideal starting material for the construction of complex molecular architectures. The benzyloxy group provides a stable protecting group for the phenolic oxygen, which can be removed at a later synthetic stage if required.

Potential for Novel Synthetic Methodologies

The unique reactivity profile of this compound opens avenues for the development of novel synthetic methodologies. Future research could focus on exploring one-pot, multi-component reactions that simultaneously functionalize multiple reactive sites on the molecule. For instance, a tandem reaction involving an initial cross-coupling at one of the bromine positions followed by an in-situ oxidation of the benzylic alcohol could streamline the synthesis of highly functionalized products. Furthermore, the development of novel catalytic systems that exhibit high selectivity for one bromine atom over the other would enable the synthesis of unsymmetrically substituted derivatives with greater control.

Exploration of New Chemical Transformations

Beyond the well-established cross-coupling and oxidation reactions, there is potential to explore new chemical transformations involving this compound. For example, the bromine atoms could be utilized in other transition-metal-catalyzed reactions, such as Stille or Negishi couplings, to introduce different carbon-based substituents. nih.gov The benzylic alcohol could be a substrate for a wider range of etherification and esterification reactions, introducing a variety of functional groups that could impart specific properties to the final molecules. bldpharm.comresearchgate.netthieme-connect.de Additionally, the aromatic ring itself could be a target for further electrophilic aromatic substitution reactions, although the existing substituents will influence the regioselectivity of such transformations.

Design and Synthesis of Advanced Functional Materials and Bioactive Molecules Incorporating the Moiety

The structural features of this compound make it an attractive building block for the design and synthesis of advanced functional materials and bioactive molecules.

Dendrimers: The dibromo-functionality allows for the divergent growth of dendrimers, with the benzylic alcohol at the core. nih.govnih.gov By employing iterative cross-coupling reactions, successive generations of dendritic wedges can be attached, leading to the formation of well-defined, hyperbranched macromolecules with potential applications in drug delivery and catalysis. nih.govnih.gov

Functional Polymers: This compound can be incorporated into polymer chains as a monomer or a functional pendant group. thieme-connect.demdpi.com Polymerization of derivatives of this compound could lead to materials with interesting optical or electronic properties, stemming from the extended conjugation introduced through cross-coupling reactions. thieme-connect.demdpi.com

Bioactive Molecules: The ability to introduce diverse substituents onto the phenyl ring through cross-coupling reactions makes this moiety a valuable scaffold for the synthesis of libraries of compounds for biological screening. nih.govchemscene.comnih.gov The structural diversity that can be achieved could lead to the discovery of new drug candidates with a range of therapeutic applications. nih.govchemscene.comnih.gov

Further Computational Insights into Reactivity and Selectivity

Computational studies, particularly using Density Functional Theory (DFT), can provide deeper insights into the reactivity and selectivity of this compound in various chemical transformations. Future computational work could focus on:

Modeling Reaction Mechanisms: Detailed DFT calculations can elucidate the mechanisms of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving this specific substrate. This can help in understanding the role of catalysts, ligands, and reaction conditions in determining the efficiency and selectivity of these transformations.

Predicting Regioselectivity: Computational models can be developed to predict the regioselectivity of reactions involving the two bromine atoms, aiding in the design of synthetic strategies for unsymmetrically substituted derivatives.

Understanding Electronic Properties: DFT can be used to calculate the electronic properties of molecules derived from this compound, which can help in predicting their potential applications in materials science.

By combining experimental and computational approaches, a more comprehensive understanding of the chemistry of this compound can be achieved, further expanding its utility in the synthesis of novel and functional molecules.

Q & A

Q. What are the standard synthetic routes for preparing [4-(Benzyloxy)-3,5-dibromophenyl]methanol, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or protective group strategies. For example, syringaldehyde derivatives (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) are often benzylated using benzyl chloride under alkaline conditions, followed by bromination with reagents like bromine or N-bromosuccinimide (NBS) in dichloromethane . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. Purity optimization requires monitoring by TLC and HPLC, with adjustments to reaction stoichiometry (e.g., excess benzyl chloride) to minimize unreacted starting materials .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, and DEPT-135) to verify substituent positions and benzyloxy/bromine integration. Prepare samples in deuterated methanol (methanol-d₄) with TMS as an internal reference. Key signals include aromatic protons (δ 6.8–7.5 ppm), benzyloxy CH₂ (δ ~4.9 ppm), and hydroxyl protons (δ ~2.5 ppm, broad). High-resolution mass spectrometry (HRMS) in ESI+ mode confirms molecular weight (expected [M+H]⁺ for C₁₄H₁₂Br₂O₂: ~403.8). Compare results with computational predictions (e.g., PubChem data) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols.
  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
  • Spill Management : Absorb with inert material (e.g., sand), dispose as halogenated waste. Avoid water contact to prevent hydrolysis of the benzyl ether .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities . For ambiguous peaks:
  • Re-run NMR in alternate solvents (e.g., DMSO-d₆ vs. CDCl₃) to observe proton exchange or splitting changes.
  • Perform 2D NMR (COSY, HSQC) to assign coupling partners and verify connectivity.
  • Use LC-MS/MS to detect trace impurities (e.g., debrominated byproducts) that may skew integration .

Q. What strategies are effective for improving the yield of the dibromination step in synthesis?

  • Methodological Answer :
  • Reagent Selection : Use Br₂ in acetic acid for electrophilic aromatic substitution, or NBS with a radical initiator (e.g., AIBN) for regioselective bromination.
  • Temperature Control : Maintain 0–5°C during Br₂ addition to minimize over-bromination.
  • Catalysis : Lewis acids like FeCl₃ can enhance reaction efficiency. Post-reaction quenching with Na₂S₂O₃ removes excess bromine .

Q. How can researchers investigate the biological activity of this compound, and what assays are most relevant?

  • Methodological Answer :
  • Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC/MBC endpoints.
  • Antioxidant Potential : Measure free radical scavenging via DPPH or ABTS assays, comparing to ascorbic acid controls.
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins. Structural analogs with methoxy/bromo groups show activity in these systems .

Q. What analytical techniques are suitable for detecting degradation products or metabolites?

  • Methodological Answer :
  • LC-HRMS : Employ C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate polar metabolites. Use fragmentation patterns (MS²) to identify debrominated or oxidized species.
  • Solid-Phase Extraction (SPE) : Pre-concentrate samples using HLB cartridges (Waters) to enhance detection limits for trace degradants .

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